molecular formula C29H26N6O2 B2861935 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine CAS No. 477241-47-7

1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine

Cat. No.: B2861935
CAS No.: 477241-47-7
M. Wt: 490.567
InChI Key: CWEYTSLKMNOVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a nitrophenyl group, a piperazine ring, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine ring: This step involves the reaction of the pyrrolopyrimidine core with a piperazine derivative.

    Attachment of the nitrophenyl group: This is typically done through a nucleophilic substitution reaction.

    Final modifications: Additional steps may be required to introduce the phenyl and p-tolyl groups.

Industrial production methods for this compound may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These actions are mediated through its binding to specific proteins and enzymes, leading to downstream effects that contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

The compound 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H19N5O2
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 865546-60-7

The compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity through various interactions with biological targets.

Biological Activity Overview

  • Antitumor Activity
    • Research indicates that compounds similar to this one exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth of human tumor xenografts in vivo, demonstrating their potential as anticancer agents .
  • Kinase Inhibition
    • The compound acts as an inhibitor of specific kinases such as PKB (also known as Akt), which plays a crucial role in cell survival and metabolism. In vitro studies have reported that related compounds exhibit nanomolar inhibition of PKB with high selectivity over other kinases . This selectivity is critical for minimizing off-target effects in therapeutic applications.
  • Mechanisms of Action
    • The biological activity is primarily attributed to the compound's ability to modulate signaling pathways associated with cell growth and apoptosis. For example, it has been shown to interfere with the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in xenograft models
Kinase InhibitionSelective inhibition of PKB with IC50 values in the nanomolar range
Enzyme InhibitionPotential inhibition of enzymes related to metabolic pathways

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrrolo[2,3-d]pyrimidine derivatives, one compound demonstrated a remarkable ability to inhibit tumor growth in nude mice models at well-tolerated doses. The results indicated a strong correlation between the structural features of the compound and its biological activity, particularly its ability to modulate PKB signaling pathways effectively .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds within the same class have shown varying degrees of oral bioavailability and metabolic stability. For instance, modifications in the linker regions and substituents have been explored to enhance bioavailability while reducing clearance rates .

Q & A

Q. What are the optimal synthetic routes for 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine, and how can reaction yields be maximized?

Basic Research Focus
The synthesis involves multi-step protocols, including:

  • Pyrrolo[2,3-d]pyrimidine core formation : Utilize Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) for cyclization, as demonstrated in pyrrolo-pyrimidine derivatives .
  • Piperazine coupling : Introduce the 4-nitrophenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts .
  • Yield optimization : Employ polar aprotic solvents (e.g., DMF) for solubility, monitor reactions via TLC, and purify intermediates using column chromatography or recrystallization .

Q. How does the 4-nitrophenyl group on the piperazine moiety influence electronic properties and binding interactions in kinase inhibition studies?

Advanced Research Focus
The 4-nitrophenyl group acts as a strong electron-withdrawing substituent, altering:

  • Electron density : Reduces basicity of the piperazine nitrogen, potentially enhancing membrane permeability .
  • Binding affinity : Stabilizes interactions with kinase active sites through dipole-dipole or π-stacking (e.g., with FGFR4 or PERK kinases, as seen in structurally related inhibitors) .
  • Experimental validation : Use quantum mechanical calculations (e.g., DFT) to map electrostatic potential surfaces and compare with bioactivity data .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound and its intermediates?

Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., phenyl and nitrophenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving stereochemical ambiguities in the pyrrolo-pyrimidine core .

Q. Can computational models predict the binding mode of this compound to kinases, and how do stereochemical factors affect activity?

Advanced Research Focus

  • Molecular dynamics (MD) simulations : Model interactions with kinase active sites (e.g., FGFR4) to identify key residues (e.g., ASP641, LYS503) contributing to binding stability .
  • Free energy calculations : Compare ΔGbind values between enantiomers or analogs to explain potency differences (e.g., van der Waals and electrostatic contributions) .
  • Chirality impact : Synthesize enantiopure analogs and evaluate inhibitory activity (IC₅₀) to correlate configuration with efficacy, as shown in FGFR4 inhibitor studies .

Q. How can reaction conditions be tailored to mitigate byproduct formation during piperazine coupling?

Basic Research Focus

  • Temperature control : Maintain 60–80°C to balance reaction rate and selectivity .
  • Catalyst optimization : Use Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig coupling to reduce homocoupling byproducts .
  • Solvent effects : Prefer DMSO or toluene for improved catalyst stability .

Q. What strategies are effective for improving solubility and bioavailability of this nitro-substituted compound?

Advanced Research Focus

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the nitrophenyl moiety to enhance aqueous solubility .
  • Co-crystallization : Explore co-formers (e.g., cyclodextrins) via thermal analysis (DSC/TGA) to improve dissolution rates .
  • Lipophilicity modulation : Replace the nitro group with bioisosteres (e.g., trifluoromethyl) and compare logP values .

Q. How do structural modifications to the pyrrolo-pyrimidine core affect selectivity for kinase targets?

Advanced Research Focus

  • SAR studies : Synthesize analogs with varied substituents (e.g., methyl, methoxy) at the 5- and 7-positions and test against kinase panels (e.g., PERK, LRRK2) .
  • Crystallographic analysis : Resolve ligand-bound kinase structures (e.g., PERK) to identify steric clashes or favorable interactions .
  • Kinome-wide profiling : Use kinase inhibition assays (e.g., KINOMEscan) to assess selectivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Focus

  • Process safety : Mitigate risks from exothermic reactions (e.g., nitro group reduction) using controlled addition and cooling .
  • Purification scalability : Replace column chromatography with crystallization or continuous flow systems .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

Q. How can computational reaction path search methods accelerate the discovery of novel analogs?

Advanced Research Focus

  • Quantum chemical calculations : Apply ICReDD’s reaction path search tools to predict feasible synthetic routes for derivatives .
  • Machine learning : Train models on existing kinetic data to prioritize reaction conditions (e.g., solvent, catalyst) for new analogs .
  • High-throughput experimentation : Integrate computational predictions with automated synthesis platforms for rapid validation .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in kinase inhibition?

Advanced Research Focus

  • Biochemical assays : Measure IC₅₀ using ADP-Glo™ kinase assays for PERK or FGFR4 .
  • Cellular assays : Monitor phosphorylation of downstream targets (e.g., eIF2α for PERK) via Western blot .
  • Binding kinetics : Use surface plasmon resonance (SPR) to determine on/off rates and residence time .

Properties

IUPAC Name

7-(4-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O2/c1-21-7-9-24(10-8-21)34-19-26(22-5-3-2-4-6-22)27-28(30-20-31-29(27)34)33-17-15-32(16-18-33)23-11-13-25(14-12-23)35(36)37/h2-14,19-20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEYTSLKMNOVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.